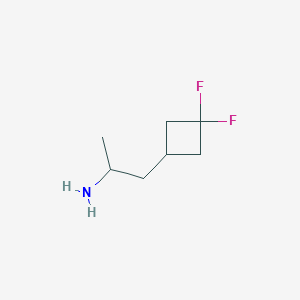
1-(3,3-Difluorocyclobutyl)propan-2-amine
Overview
Description
1-(3,3-Difluorocyclobutyl)propan-2-amine is an organic compound that features a cyclobutyl ring substituted with two fluorine atoms and an amine group
Preparation Methods
The synthesis of 1-(3,3-Difluorocyclobutyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,3-difluorocyclobutanone.
Reductive Amination: The key step involves the reductive amination of 3,3-difluorocyclobutanone with propan-2-amine under reducing conditions, often using a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(3,3-Difluorocyclobutyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Scientific Research Applications
1-(3,3-Difluorocyclobutyl)propan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including those with potential biological activity.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as fluorinated polymers.
Biological Studies: The compound is used in studies investigating the effects of fluorinated amines on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluorocyclobutyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the cyclobutyl ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3,3-Difluorocyclobutyl)propan-2-amine can be compared with other similar compounds, such as:
3,3-Difluorocyclobutanamine: This compound lacks the propan-2-amine moiety and has different reactivity and applications.
3,3-Difluorocyclobutanone: This ketone is a precursor in the synthesis of this compound and has distinct chemical properties.
Fluorinated Amines: Other fluorinated amines, such as 2-fluoroethylamine, have different structural features and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
1-(3,3-difluorocyclobutyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-5(10)2-6-3-7(8,9)4-6/h5-6H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPVDGBOJWFZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(C1)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B1488400.png)
![[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride](/img/structure/B1488402.png)
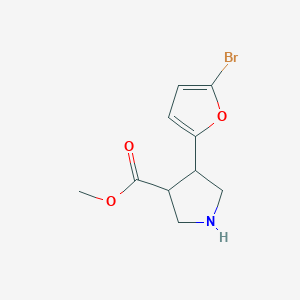
![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)
![1-{[(Naphthalen-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488410.png)
![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)

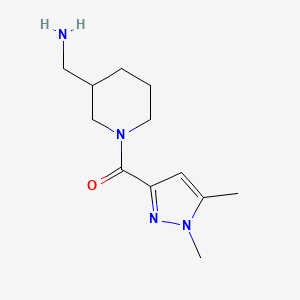
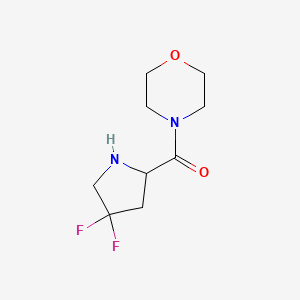
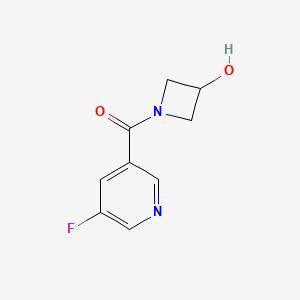
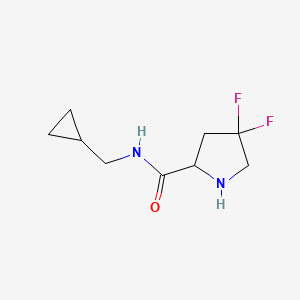

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol](/img/structure/B1488421.png)

